molecular formula C15H29NO3 B12617534 N-Decyl-N-propanoylglycine CAS No. 920982-60-1

N-Decyl-N-propanoylglycine

Cat. No.: B12617534
CAS No.: 920982-60-1
M. Wt: 271.40 g/mol
InChI Key: MYQDNLNLFIJYLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Decyl-N-propanoylglycine is a compound that belongs to the class of N-acylglycines. It is characterized by the presence of a decyl group attached to the nitrogen atom and a propanoyl group attached to the glycine moiety. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Decyl-N-propanoylglycine typically involves the condensation of decylamine with propanoylglycine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Condensation Reaction: Decylamine is reacted with propanoylglycine in the presence of a suitable catalyst.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

N-Decyl-N-propanoylglycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The decyl or propanoyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield decyl oxides, while reduction can produce decylamines.

Scientific Research Applications

N-Decyl-N-propanoylglycine has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant in various chemical reactions and processes.

    Biology: The compound is employed in the solubilization and purification of membrane proteins.

    Industry: this compound is used in the formulation of detergents and cleaning agents.

Mechanism of Action

The mechanism of action of N-Decyl-N-propanoylglycine involves its surfactant properties. The compound reduces the surface tension between different phases, facilitating the solubilization and stabilization of various molecules. It interacts with membrane proteins and lipids, aiding in their extraction and purification.

Comparison with Similar Compounds

Similar Compounds

    N-Dodecyl-N-propanoylglycine: Similar structure but with a dodecyl group instead of a decyl group.

    N-Octyl-N-propanoylglycine: Contains an octyl group instead of a decyl group.

    N-Decyl-N-acetylglycine: Similar structure but with an acetyl group instead of a propanoyl group.

Uniqueness

N-Decyl-N-propanoylglycine is unique due to its specific combination of decyl and propanoyl groups, which confer distinct surfactant properties. This makes it particularly effective in applications requiring the solubilization and stabilization of hydrophobic molecules.

Properties

CAS No.

920982-60-1

Molecular Formula

C15H29NO3

Molecular Weight

271.40 g/mol

IUPAC Name

2-[decyl(propanoyl)amino]acetic acid

InChI

InChI=1S/C15H29NO3/c1-3-5-6-7-8-9-10-11-12-16(13-15(18)19)14(17)4-2/h3-13H2,1-2H3,(H,18,19)

InChI Key

MYQDNLNLFIJYLK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN(CC(=O)O)C(=O)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.